molecular formula C20H25N3O B6023652 N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide

Cat. No.: B6023652
M. Wt: 323.4 g/mol
InChI Key: CTPSXEPOSMUDKZ-UHFFFAOYSA-N
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Description

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(diethylamino)pyridine with benzyl chloride to form the intermediate, which is then cyclized to introduce the cyclopropane ring. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations .

Properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-23(4-2)18-16(9-8-14-21-18)15-22-19(24)20(12-13-20)17-10-6-5-7-11-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSXEPOSMUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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